7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Overview
Description
7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: is a chemical compound with the molecular formula C10H13ClFN. It is a fluorinated derivative of tetrahydronaphthalen-2-amine and is often used in scientific research due to its unique properties. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves several steps. One common method includes the fluorination of 1,2,3,4-tetrahydronaphthalen-2-amine. The fluorination reaction can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is used as a building block in organic synthesis.
Biology: In biological research, the compound is used to study the effects of fluorinated amines on biological systems. It can serve as a model compound to investigate the interactions of fluorinated molecules with enzymes and receptors .
Medicine: Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity . The compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Comparison: Compared to its non-fluorinated counterpart, 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride exhibits enhanced chemical stability and unique reactivity due to the presence of the fluorine atom. The fluorinated derivatives also show improved binding affinity and specificity in biological systems, making them valuable in drug design and other applications .
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1,3,5,10H,2,4,6,12H2;1H |
InChI Key |
JPYORNCKNXWETH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)F.Cl |
Origin of Product |
United States |
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